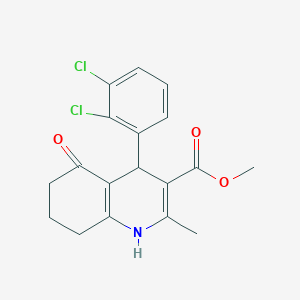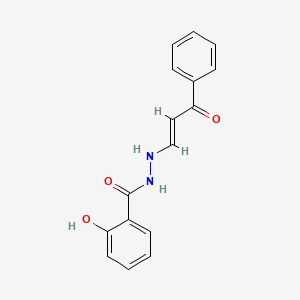![molecular formula C9H14N2O4S B5056735 4-{[(acetylamino)carbonyl]amino}tetrahydro-3-thienyl acetate](/img/structure/B5056735.png)
4-{[(acetylamino)carbonyl]amino}tetrahydro-3-thienyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(Acetylamino)carbonyl]amino}tetrahydro-3-thienyl acetate, commonly known as ACTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ACTA is a thienamycin derivative that has been synthesized using various methods.
Mecanismo De Acción
ACTA exerts its biological activity by inhibiting the activity of enzymes involved in cell wall synthesis in bacteria, fungi, and viruses. Specifically, it binds to and inhibits the activity of penicillin-binding proteins (PBPs), which are essential for the synthesis of bacterial cell walls. This leads to the disruption of cell wall synthesis, resulting in bacterial cell death. In addition, ACTA has been shown to inhibit the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis.
Biochemical and Physiological Effects
ACTA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including gram-positive and gram-negative bacteria. ACTA has also been shown to inhibit the growth of fungi and viruses. Additionally, ACTA has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACTA has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It has a broad spectrum of activity against bacteria, fungi, and viruses, making it a useful tool for studying these microorganisms. However, ACTA has some limitations for lab experiments. It is a potent inhibitor of PBPs, which can lead to the development of antibiotic resistance in bacteria. Additionally, ACTA is not effective against all bacterial strains, and its effectiveness can vary depending on the bacterial species and strain.
Direcciones Futuras
There are several future directions for the study of ACTA. One direction is the development of new drugs based on the structure of ACTA. Researchers can modify the structure of ACTA to improve its effectiveness against specific bacterial strains or to reduce the development of antibiotic resistance. Another direction is the study of the mechanism of action of ACTA. Researchers can investigate the interaction between ACTA and PBPs to gain a better understanding of how it inhibits cell wall synthesis. Finally, the study of the potential use of ACTA in the treatment of neurological disorders such as Alzheimer's disease is another future direction. Researchers can investigate the effectiveness of ACTA in inhibiting the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease.
Conclusion
In conclusion, 4-{[(Acetylamino)carbonyl]amino}tetrahydro-3-thienyl acetate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been synthesized using various methods and has been extensively studied for its potential applications in various fields of scientific research. ACTA has antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Its mechanism of action involves the inhibition of enzymes involved in cell wall synthesis in bacteria, fungi, and viruses. ACTA has several advantages for lab experiments but also has some limitations. Finally, there are several future directions for the study of ACTA, including the development of new drugs, the study of its mechanism of action, and the investigation of its potential use in the treatment of neurological disorders.
Métodos De Síntesis
ACTA can be synthesized using various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis method involves the reaction of thienamycin with acetic anhydride and acetic acid to produce ACTA. The enzymatic synthesis method involves the use of enzymes to catalyze the reaction between thienamycin and acetic anhydride to produce ACTA. The microbial synthesis method involves the fermentation of microorganisms to produce ACTA.
Aplicaciones Científicas De Investigación
ACTA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. ACTA has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, ACTA has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Propiedades
IUPAC Name |
[4-(acetylcarbamoylamino)thiolan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S/c1-5(12)10-9(14)11-7-3-16-4-8(7)15-6(2)13/h7-8H,3-4H2,1-2H3,(H2,10,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXRNMADXPMIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)NC1CSCC1OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butyl-6-chloro-7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5056667.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5056672.png)

![N-[4-(3-cyclohexen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5056681.png)

![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5056689.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5056695.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5056710.png)


![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5056746.png)
![2-[4-cyclobutyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5056758.png)
![N-1,3-thiazol-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5056766.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056774.png)